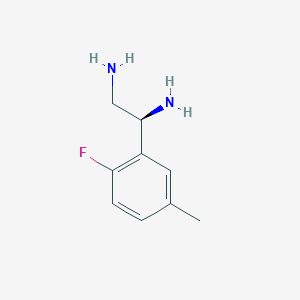
(S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenolhcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride is a chemical compound with a complex structure that includes amino, hydroxyethyl, bromo, and fluorophenol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride typically involves multiple steps, starting from simpler precursor compounds. The synthetic route may include:
Bromination: Introduction of a bromine atom into the phenol ring.
Fluorination: Introduction of a fluorine atom into the phenol ring.
Aminoethylation: Introduction of an aminoethyl group.
Hydrochloride Formation: Conversion to the hydrochloride salt form.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The process would be optimized for cost-effectiveness and environmental safety.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the amino group to an amine.
Substitution: Replacement of the bromo or fluoro groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may produce various substituted phenols.
Wissenschaftliche Forschungsanwendungen
(S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride
- (S)-2-(1-Amino-2-hydroxyethyl)benzoic acid
- (S)-2-(1-Amino-2-hydroxyethyl)benzonitrile
Uniqueness
(S)-6-(1-Amino-2-hydroxyethyl)-3-bromo-2-fluorophenol hydrochloride is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both bromo and fluoro substituents, along with the amino and hydroxyethyl groups, makes it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C8H9BrFNO2 |
|---|---|
Molekulargewicht |
250.06 g/mol |
IUPAC-Name |
6-[(1S)-1-amino-2-hydroxyethyl]-3-bromo-2-fluorophenol |
InChI |
InChI=1S/C8H9BrFNO2/c9-5-2-1-4(6(11)3-12)8(13)7(5)10/h1-2,6,12-13H,3,11H2/t6-/m1/s1 |
InChI-Schlüssel |
AQWIEFSGDGJBHG-ZCFIWIBFSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1[C@@H](CO)N)O)F)Br |
Kanonische SMILES |
C1=CC(=C(C(=C1C(CO)N)O)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenyl 8-quinolinesulfonate](/img/structure/B13049439.png)

![2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13049462.png)
![Methyl 7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylate](/img/structure/B13049463.png)
![6-Allyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid](/img/structure/B13049473.png)









